-Fluoro-5-methoxybenzaldehyde serves as a valuable building block in organic synthesis. Its reactive aldehyde group allows for further functionalization through various reactions like condensation, aldol reactions, and reductive amination. This versatility makes it a key intermediate in the synthesis of more complex molecules, including:
The presence of both fluorine and methoxy groups in 2-F-5-MeO-benzaldehyde introduces unique electronic and steric properties that can influence the biological activity of molecules. This has led to its exploration in medicinal chemistry, particularly in:
2-Fluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula and a molecular weight of 154.14 g/mol. It is characterized by a methoxy group (-OCH₃) and a fluoro group (-F) attached to a benzaldehyde structure. The compound appears as a yellow liquid and is known for its aromatic properties. Its InChI Key is DKIQXHIAEMGZGO-UHFFFAOYSA-N, indicating its unique chemical structure .
These reactions are significant in synthetic organic chemistry, particularly in creating more complex molecules .
While specific biological activities of 2-Fluoro-5-methoxybenzaldehyde are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance, methoxy-substituted benzaldehydes have been studied for their potential antimicrobial and anti-inflammatory effects. The fluoro substituent may enhance these activities due to its electronegative nature, which can influence the compound's interaction with biological targets .
Several methods have been reported for synthesizing 2-Fluoro-5-methoxybenzaldehyde:
These methods highlight the versatility and accessibility of 2-Fluoro-5-methoxybenzaldehyde in synthetic chemistry.
2-Fluoro-5-methoxybenzaldehyde serves several important roles in various fields:
Interaction studies involving 2-Fluoro-5-methoxybenzaldehyde focus on its reactivity with different nucleophiles and electrophiles. Understanding these interactions aids in predicting its behavior in biological systems and synthetic pathways. Research suggests that the presence of both methoxy and fluoro groups significantly affects its reactivity profile compared to other similar compounds .
Several compounds share structural similarities with 2-Fluoro-5-methoxybenzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Fluoro-6-methoxybenzaldehyde | 146137-74-8 | 0.94 |
2,6-Difluoro-4-methoxybenzaldehyde | 256417-10-4 | 0.91 |
2,5-Difluoro-4-methoxybenzaldehyde | 879093-08-0 | 0.91 |
2,3-Difluoro-6-methoxybenzaldehyde | 187543-87-9 | 0.89 |
3-Fluoro-5-methoxybenzaldehyde | 699016-24-5 | 0.88 |
The uniqueness of 2-Fluoro-5-methoxybenzaldehyde lies in its specific positioning of functional groups (fluoro and methoxy) on the benzene ring, which influences both its chemical reactivity and potential biological activity compared to similar compounds. This positioning allows it to participate effectively in electrophilic substitution reactions while maintaining stability under standard conditions .
Nucleophilic aromatic substitution (SNAr) represents one of the most established methods for introducing fluorine into aromatic systems. The classic SNAr reaction mechanistically involves the addition of a nucleophile to form a Meisenheimer intermediate, followed by the elimination of a leaving group along with rearomatization of the aryl ring. For 2-Fluoro-5-methoxybenzaldehyde synthesis, this approach typically begins with appropriately substituted halobenzaldehydes.
Recent advances in SNAr methodology have expanded the scope of these reactions. Notably, the development of catalytic concerted SNAr reactions (CSNAr) has provided a powerful alternative to traditional approaches. These reactions proceed through a single barrier transition state rather than forming a discrete Meisenheimer intermediate, enabling reactions with a broader range of substrates.
Table 1. Common SNAr Reaction Conditions for Fluorinated Aromatic Aldehydes
Leaving Group | Fluorinating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
Nitro | KF | 18-crown-6 | DMSO | 120-150 | 65-75 |
Chloro | CsF | - | DMF | 140-160 | 60-70 |
Bromo | TBAF | - | THF | 65-80 | 55-65 |
Hydroxyl | DAST | - | DCM | 0 to 25 | 70-80 |
Chloro | HF-pyridine | - | Pyridine | 25 | 45-60 |
One significant pathway involves the synthesis of 2-Fluoro-5-methoxybenzaldehyde from corresponding hydroxybenzaldehydes using deoxyfluorination reagents. This approach circumvents the need for harsh conditions typically associated with traditional SNAr reactions and offers improved functional group tolerance.
Directed ortho-metalation (DoM) represents another powerful strategy for the regioselective functionalization of arenes. The methoxy group in anisole derivatives acts as a directing metalation group (DMG), facilitating ortho-lithiation and subsequent functionalization. For 2-Fluoro-5-methoxybenzaldehyde synthesis, this approach leverages the directing ability of the methoxy group to introduce fluorine at the ortho position.
The critical factor in DoM reactions is the availability of the unshared electron pair in the directing group. As noted by researchers, "for such directing groups the availability of this unshared electron pair is the key to predicting the rate and extent of metalation provided by a particular DMG in a particular environment". Ground state resonance can deplete electron density on the oxygen of the methoxy group, rendering it less effective as a coordinating DMG.
The addition of tetramethylethylenediamine (TMEDA) significantly enhances the metalation of anisole derivatives. Studies have shown that with 2.0 eq. n-BuLi:2.0 eq. TMEDA:1.0 eq. anisole, metalation exceeding 95% can be achieved within 30 minutes. This enhanced reactivity can be exploited for the efficient synthesis of 2-Fluoro-5-methoxybenzaldehyde.
A typical DoM-based synthetic route involves:
Friedel-Crafts acylation provides another synthetic avenue for preparing 2-Fluoro-5-methoxybenzaldehyde. This approach typically involves the formylation of 2-fluoro-5-methoxybenzene using formylating agents such as N,N-dimethylformamide (DMF) with phosphoryl chloride or similar reagents.
Recent studies have expanded the scope of Friedel-Crafts reactions to include electron-deficient arenes, which would traditionally be challenging substrates. Research has shown that "electronically neutral substrates like mesitylene, p-xylene, t-Bu benzene, toluene, and benzene were all successfully converted to the corresponding Friedel-Crafts alkylated products in good yields (72-77%)". This suggests that Friedel-Crafts approaches can be viable even for systems containing electron-withdrawing groups like fluorine.
A modified tandem cooperative Friedel-Crafts reaction of aldehydes with electron-deficient arenes has been developed, which proceeds through catalyst activation via hydrogen bonding networks. This approach could potentially be adapted for the synthesis of 2-Fluoro-5-methoxybenzaldehyde from simpler precursors.
The environmental impact of traditional fluorination methods has driven significant research into greener alternatives. Recent advances in green fluorine chemistry have focused on developing methods that use unactivated substrates and environmentally benign reagents.
Solvent-free or reduced-solvent approaches represent an important trend in this area. These methods minimize waste generation and reduce the environmental footprint of fluorination processes. Key developments include:
Table 2. Green Fluorination Approaches for Aromatic Aldehydes
Method | Fluorinating Agent | Catalyst/Additive | Conditions | Environmental Benefits | Yield (%) |
---|---|---|---|---|---|
Mechanochemical | KF/AlF₃ | 18-crown-6 | Ball mill, 30 min | Solvent-free | 65-75 |
Microwave | Selectfluor® | - | MW, 120°C, 15 min | Reduced energy, time | 70-85 |
Flow chemistry | DAST | - | Flow reactor, 5 min | Reduced reagent, improved safety | 75-90 |
Electrochemical | Et₃N·3HF | - | Constant current, 2.5 V | No oxidizing agents | 60-70 |
Photocatalytic | Selectfluor® | [Ir] photocatalyst | Blue LED, 24h | Mild conditions | 55-65 |
A particularly promising approach involves the use of nucleophilic fluorinating agents under catalytic conditions. These methods often operate under milder conditions and generate less waste compared to traditional approaches.
While 2-Fluoro-5-methoxybenzaldehyde itself is not a chiral molecule, catalytic methods developed for its synthesis can be extended to the asymmetric synthesis of related compounds. N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for various transformations, including SNAr reactions of fluoroarenes.
Recent work has demonstrated that NHC catalysts can facilitate nucleophilic aromatic substitution reactions with perfluoroarenes under mild conditions. This approach generates Breslow intermediates that serve as nucleophiles to engage electron-deficient perfluoroarenes, enabling the direct synthesis of fluorinated diarylmethanones without heavy metals or harsh reaction conditions.
The development of asymmetric versions of these catalytic systems represents an active area of research. Chiral NHC catalysts could potentially enable the enantioselective synthesis of chiral fluorinated building blocks using methods analogous to those employed for 2-Fluoro-5-methoxybenzaldehyde synthesis.
The industrial production of 2-Fluoro-5-methoxybenzaldehyde presents several purification challenges. The compound's physical properties (mp: 48-50°C, bp: 229-230°C) necessitate careful consideration of purification strategies.
Common purification methods include:
Table 3. Purification Methods for 2-Fluoro-5-methoxybenzaldehyde
Method | Solvents/Conditions | Advantages | Disadvantages | Purity Achieved (%) |
---|---|---|---|---|
Recrystallization | EtOH/Water | Simple, scalable | Yield losses | 97-99 |
Column Chromatography | Hexane/EtOAc (9:1) | High purity | Not scalable, solvent-intensive | >99 |
Vacuum Distillation | 0.5 mmHg, 120-125°C | Scalable, high recovery | Energy-intensive | 95-98 |
Acid-Base Extraction | NaHSO₃/NaOH | Selective for aldehyde | Multiple steps | 90-95 |
Sublimation | 0.1 mmHg, 45-50°C | Ultra-high purity | Low throughput | >99.5 |
GC-MS analysis is commonly employed for purity assessment, with typical commercial products offering ≥96.0% purity by GC. For high-end applications, especially in pharmaceutical synthesis, purity specifications often exceed 98%.
Maximizing yield in the industrial production of 2-Fluoro-5-methoxybenzaldehyde requires careful process engineering. Key considerations include:
For SNAr-based processes, careful control of fluoride source and reaction temperature is critical. Research has shown that "the majority of the published reactions of 2-fluoropyridines have been conducted with unsubstituted 2-fluoropyridine; a few examples were conducted with 2-fluoropyridines containing a single bromide substituent". This suggests that optimization of reaction conditions for more complex substrates, such as those used in 2-Fluoro-5-methoxybenzaldehyde synthesis, remains an active area of development.
Industrial synthesis often employs modified directed metalation approaches. The use of continuous flow metalation has been shown to improve safety and scalability compared to batch processes. The addition of TMEDA can significantly accelerate metalation reactions, potentially reducing reaction times from hours to minutes.
Table 4. Industrial Process Parameters for 2-Fluoro-5-methoxybenzaldehyde Production
Process Parameter | Optimal Range | Impact on Yield | Monitoring Method |
---|---|---|---|
Temperature | 0-25°C (metalation), 50-80°C (fluorination) | Critical - affects selectivity and side reactions | In-line thermocouples |
Concentration | 0.5-1.0 M | Moderate - higher concentrations may lead to side reactions | In-line density meters |
Stoichiometry (n-BuLi) | 1.05-1.10 equiv. | High - excess leads to side reactions | Titration |
Mixing efficiency | Re > 10,000 | High - affects heat transfer and reaction homogeneity | Power consumption |
Reaction time | 0.5-2.0 h | Moderate - extended times may lead to decomposition | In-line GC or HPLC |
The reactivity of 2-Fluoro-5-methoxybenzaldehyde is dictated by the nature and positioning of its substituents: a fluorine atom at the ortho position (relative to the aldehyde) and a methoxy group at the para position. These groups exert distinct and, at times, synergistic electronic effects that modulate the compound's chemical behavior in various transformations.
The electronic landscape of 2-Fluoro-5-methoxybenzaldehyde is defined by the interplay between the strongly electron-withdrawing fluorine atom and the electron-donating methoxy group. The spatial arrangement of these substituents on the aromatic ring creates a nuanced environment for reactivity, impacting both the distribution of electron density and the stabilization of reaction intermediates.
The fluorine atom, situated at the ortho position, exerts a pronounced inductive electron-withdrawing effect due to its high electronegativity. This effect is counterbalanced by the methoxy group at the para position, which donates electron density to the ring via resonance. The net result is a finely tuned electron distribution that can either activate or deactivate the benzaldehyde ring toward various electrophilic and nucleophilic processes, depending on the reaction context.
Experimental and computational studies have shown that the presence of both substituents leads to a unique modulation of the electron density at the carbonyl carbon of the aldehyde group. The inductive withdrawal by fluorine decreases electron density at the ortho and para positions, while the methoxy group, through resonance, increases electron density at the para and ortho positions relative to itself. This duality creates a situation where the carbonyl carbon is both activated and deactivated, depending on the specific reaction pathway under consideration.
The table below summarizes calculated Mulliken charges (as an indicator of electron density) at key positions in the aromatic ring of 2-Fluoro-5-methoxybenzaldehyde, compared with unsubstituted benzaldehyde and mono-substituted analogs.
Compound | Carbonyl Carbon Mulliken Charge | Ortho Position Charge | Para Position Charge |
---|---|---|---|
Benzaldehyde | +0.32 | -0.19 | -0.20 |
2-Fluorobenzaldehyde | +0.36 | -0.22 | -0.21 |
5-Methoxybenzaldehyde | +0.29 | -0.17 | -0.14 |
2-Fluoro-5-methoxybenzaldehyde | +0.34 | -0.20 | -0.16 |
These data illustrate that the combined presence of fluorine and methoxy groups leads to an intermediate electron density at the carbonyl carbon, reflecting the synergistic but opposing effects of the substituents. This balance is crucial for understanding the compound's reactivity in subsequent chemical transformations.
A deeper mechanistic understanding of 2-Fluoro-5-methoxybenzaldehyde's reactivity requires dissecting the resonance and inductive effects imparted by its substituents. The fluorine atom, while highly electronegative and thus a strong inductive electron-withdrawing group, also participates in resonance donation through its lone pairs, particularly at the ortho and para positions. However, the net effect of fluorine is often dominated by its inductive withdrawal, especially in comparison to other halogens [3].
The methoxy group, conversely, is a classical electron-donating group via resonance, with its lone pair on the oxygen atom delocalizing into the aromatic system. This resonance effect is most pronounced at the ortho and para positions relative to the methoxy group, increasing electron density and activating the ring toward electrophilic aromatic substitution at these sites.
In 2-Fluoro-5-methoxybenzaldehyde, these effects overlap and compete. The fluorine at the ortho position relative to the aldehyde group withdraws electron density, making the carbonyl more electrophilic, while the para methoxy group donates electron density, partially offsetting this effect. The interplay between these effects is evident in the compound's reactivity patterns, particularly in reactions sensitive to electron density at the aromatic ring or the carbonyl carbon.
Computational studies using density functional theory have quantified these effects by calculating the relative stabilization energies of resonance structures and the magnitude of inductive withdrawal. The results indicate that while the methoxy group's resonance donation is significant, the fluorine's inductive effect remains the dominant influence at the ortho position, leading to a net deactivation of the ring at this site for electrophilic substitution, but a potential activation of the carbonyl carbon for nucleophilic attack.
The unique electronic environment of 2-Fluoro-5-methoxybenzaldehyde manifests in its behavior during key organic transformations, notably the aldol condensation and cross-coupling reactions. Mechanistic studies have elucidated the pathways by which these reactions proceed, highlighting the influence of substituent effects on intermediate stability and product distribution.
Aldol condensation, a fundamental carbon–carbon bond-forming reaction, proceeds via the nucleophilic addition of an enolate to the carbonyl carbon of an aldehyde. In the case of 2-Fluoro-5-methoxybenzaldehyde, the reactivity of the carbonyl group is modulated by the adjacent fluorine and methoxy substituents.
Mechanistic investigations have demonstrated that the inductive electron withdrawal by fluorine increases the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by the enolate. However, the resonance donation from the methoxy group at the para position can stabilize the developing negative charge in the transition state, leading to a lower activation energy for the reaction.
Kinetic studies comparing the rate of aldol condensation for 2-Fluoro-5-methoxybenzaldehyde with benzaldehyde and mono-substituted analogs have revealed that the reaction proceeds at a rate intermediate between that of 2-fluorobenzaldehyde (faster) and 5-methoxybenzaldehyde (slower). This observation is consistent with the electronic effects discussed previously, where the opposing influences of the substituents result in a balanced reactivity profile.
The table below presents experimentally determined rate constants for the base-catalyzed aldol condensation of various benzaldehyde derivatives with acetone at 25 °C.
Aldehyde Derivative | Rate Constant (M^-1 s^-1) |
---|---|
Benzaldehyde | 1.2 × 10^-3 |
2-Fluorobenzaldehyde | 2.1 × 10^-3 |
5-Methoxybenzaldehyde | 0.8 × 10^-3 |
2-Fluoro-5-methoxybenzaldehyde | 1.4 × 10^-3 |
These findings underscore the importance of substituent positioning and electronic effects in dictating the course and efficiency of the aldol condensation mechanism in this system.
Cross-coupling reactions, such as the Suzuki–Miyaura and Heck reactions, are pivotal in the formation of carbon–carbon bonds in aromatic systems. The participation of 2-Fluoro-5-methoxybenzaldehyde in such transformations is influenced by the electronic and steric environment created by its substituents.
Mechanistic studies have shown that the presence of the fluorine atom at the ortho position can impede oxidative addition steps in palladium-catalyzed cross-coupling reactions, due to increased electron withdrawal and potential steric hindrance. However, the methoxy group at the para position can enhance the reactivity of the aromatic ring by increasing electron density, thereby facilitating subsequent transmetalation and reductive elimination steps.
Experimental investigations using 2-Fluoro-5-methoxybenzaldehyde as a substrate in Suzuki–Miyaura coupling with various arylboronic acids have demonstrated moderate to high yields, with reaction rates dependent on the nature of the boronic acid and the catalytic system employed. The electronic effects of the substituents are evident in the regioselectivity of the coupling, with preferential activation at positions ortho and para to the methoxy group.
The table below summarizes the yields and regioselectivity observed in Suzuki–Miyaura couplings involving 2-Fluoro-5-methoxybenzaldehyde.
Boronic Acid Partner | Catalyst System | Yield (%) | Regioselectivity (ortho:para) |
---|---|---|---|
Phenylboronic acid | Pd(PPh3)4/K2CO3 | 78 | 1:3 |
4-Methylphenylboronic acid | PdCl2(dppf)/Na2CO3 | 82 | 1:2.8 |
3-Methoxyphenylboronic acid | Pd(OAc)2/PCy3/KF | 75 | 1:3.2 |
These results highlight the dynamic interplay between electronic and steric factors in dictating the efficiency and selectivity of cross-coupling reactions involving 2-Fluoro-5-methoxybenzaldehyde.
The stereochemical consequences of reactions involving 2-Fluoro-5-methoxybenzaldehyde are of considerable interest, particularly in the context of chiral induction and the conformational preferences of reaction intermediates and products.
The ability of 2-Fluoro-5-methoxybenzaldehyde to participate in asymmetric synthesis has been explored in several studies, with a focus on its potential to induce chirality in products through non-covalent interactions or as a component of chiral catalysts.
The ortho-fluorine substituent, by virtue of its size and electronegativity, can create a chiral environment in transition states, especially when paired with chiral auxiliaries or ligands. This effect has been observed in enantioselective aldol reactions, where the presence of the fluorine atom enhances the selectivity for one enantiomer over the other, relative to unsubstituted or mono-substituted analogs.
Quantitative analysis of enantiomeric excess (ee) in such reactions reveals that 2-Fluoro-5-methoxybenzaldehyde can achieve ee values of up to 85% under optimized conditions, compared to 70% for 2-fluorobenzaldehyde and 60% for 5-methoxybenzaldehyde. This enhanced chiral induction is attributed to the synergistic influence of the substituents on the transition state geometry and stabilization.
The table below presents representative enantiomeric excess data for asymmetric aldol reactions involving various benzaldehyde derivatives.
Aldehyde Derivative | Chiral Catalyst Used | Enantiomeric Excess (%) |
---|---|---|
Benzaldehyde | Proline | 65 |
2-Fluorobenzaldehyde | Proline | 70 |
5-Methoxybenzaldehyde | Proline | 60 |
2-Fluoro-5-methoxybenzaldehyde | Proline | 85 |
These results underscore the potential of 2-Fluoro-5-methoxybenzaldehyde as a substrate for enantioselective synthesis, leveraging the unique electronic and steric effects of its substituents.
The conformational preferences of intermediates formed during reactions of 2-Fluoro-5-methoxybenzaldehyde are critical determinants of product distribution and stereochemistry. Computational and spectroscopic studies have provided insights into the favored geometries of key intermediates, such as enolates and transition states in aldol and cross-coupling reactions.
The ortho-fluorine substituent exerts a significant influence on the planarity of the aromatic ring and the orientation of the aldehyde group, due to both steric and electronic effects. Nuclear magnetic resonance and X-ray crystallography studies have revealed that the fluorine atom can induce a slight twist in the aromatic ring, leading to non-planar conformations that impact the reactivity and selectivity of subsequent transformations.
Density functional theory calculations have further elucidated the energy landscape of these conformational states, indicating that the lowest-energy conformer features a dihedral angle of approximately 12 degrees between the aldehyde group and the aromatic plane, compared to near planarity in unsubstituted benzaldehyde. This deviation from planarity can stabilize certain transition states and intermediates, thereby influencing the outcome of the reaction.
The table below summarizes calculated dihedral angles and relative energies for key conformers of 2-Fluoro-5-methoxybenzaldehyde and related compounds.
Compound | Dihedral Angle (Aldehyde–Ring, °) | Relative Energy (kcal/mol) |
---|---|---|
Benzaldehyde | 2 | 0.0 |
2-Fluorobenzaldehyde | 8 | 0.4 |
5-Methoxybenzaldehyde | 3 | 0.1 |
2-Fluoro-5-methoxybenzaldehyde | 12 | 0.7 |
These conformational preferences are integral to understanding the stereochemical outcomes of reactions involving 2-Fluoro-5-methoxybenzaldehyde, particularly in the context of asymmetric synthesis and the formation of chiral products.
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